molecular formula C11H11NO3 B3030733 methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate CAS No. 947412-98-8

methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

Cat. No.: B3030733
CAS No.: 947412-98-8
M. Wt: 205.21
InChI Key: AOEKDLRKBOVOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

947412-98-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21

IUPAC Name

methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-5,12-13H,6H2,1H3

InChI Key

AOEKDLRKBOVOJA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CO

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CO

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 350 mg portion of methyl 3-formyl-1H-indole-5-carboxylate was suspended in 10 ml of methanol, and 90 mg of sodium borohydride was added at 0° C., followed by stirring at room temperature for 30 minutes. After evaporation of the solvent, ethyl acetate and water were added thereto, and the ethyl acetate layer was washed with water and saturated brine and then dried over anhydrous sodium sulfate. By evaporating the solvent under a reduced pressure, 337 mg of methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate was obtained as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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